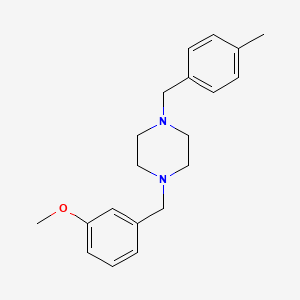

![molecular formula C11H11N3O2S B5606297 1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole CAS No. 50968-73-5](/img/structure/B5606297.png)

1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole

描述

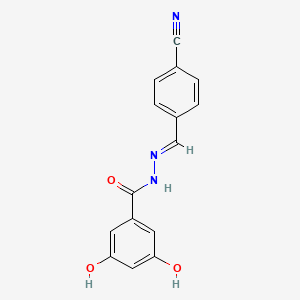

Synthesis Analysis

The synthesis of compounds related to 1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole involves specific reactions to achieve the desired molecular structure. These reactions typically include the formation of an imidazole ring, followed by the introduction of a nitrobenzyl group. For instance, the synthesis of related compounds involves steps like nucleophilic substitution, cyclization, and nitration (Sparke et al., 2010).

Molecular Structure Analysis

The molecular structure of this compound and similar compounds has been determined using techniques like X-ray crystallography. These studies reveal the planarity of the molecule and the presence of intramolecular interactions that stabilize the structure (Belaziz et al., 2013).

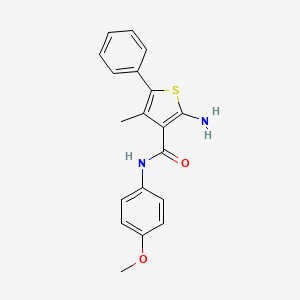

Chemical Reactions and Properties

This compound and its analogs participate in various chemical reactions, indicative of their reactive nature. These reactions include nucleophilic substitutions and interactions with other molecular entities. The presence of the nitro group and imidazole ring significantly influences these reactions (Crozet et al., 1985).

Physical Properties Analysis

The physical properties of this compound and related compounds are characterized by their solid-state geometry and crystal packing. These aspects are often stabilized by intermolecular interactions, such as π-π stacking and van der Waals forces, which are crucial in determining the compound's physical state and stability (Belaziz et al., 2013).

Chemical Properties Analysis

The chemical properties of these compounds are defined by their functional groups. The nitro group, in particular, imparts specific reactivities, such as susceptibility to reduction or participation in electron-withdrawing interactions. These properties are crucial for understanding the compound's behavior in various chemical environments (Crozet et al., 1985).

属性

IUPAC Name |

1-methyl-2-[(4-nitrophenyl)methylsulfanyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-13-7-6-12-11(13)17-8-9-2-4-10(5-3-9)14(15)16/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHENTHFHRBNJQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351895 | |

| Record name | 1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50968-73-5 | |

| Record name | 1-methyl-2-[(4-nitrobenzyl)thio]-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(3R*,5R*)-3-(hydroxymethyl)-5-(pyrrolidin-1-ylmethyl)piperidin-1-yl]carbonyl}isoquinolin-1(2H)-one](/img/structure/B5606219.png)

![N-[(3S*,4R*)-4-isopropyl-1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5606222.png)

![N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-2-propyl-N-(4-pyridinylmethyl)-1,3-thiazole-4-carboxamide](/img/structure/B5606230.png)

![N-(4-chlorophenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5606236.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5606249.png)

![3-allyl-1-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B5606263.png)

![N~3~-[3-(4-chlorophenyl)propyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5606277.png)

![N-[(5-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2-(3-morpholinyl)acetamide dihydrochloride](/img/structure/B5606288.png)

![3-(2-fluorophenyl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]pyrrolidine](/img/structure/B5606313.png)

![N-{3,5-dichloro-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5606325.png)

![8-[(5-chloro-2-pyridinyl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5606336.png)